molecular formula C11H11ClFN3 B12109873 1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl- CAS No. 1152582-98-3

1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl-

Cat. No.: B12109873
CAS No.: 1152582-98-3
M. Wt: 239.67 g/mol
InChI Key: QUIPAHBYYFKRCP-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl- is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chloro-4-fluorophenyl group and a methyl group attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl- typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions:

    Methylation: The methyl group can be introduced using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl- has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1H-Pyrazole-4-methanamine, N-(3-chlorophenyl)-1-methyl-
  • 1H-Pyrazole-4-methanamine, N-(4-fluorophenyl)-1-methyl-
  • 1H-Pyrazole-4-methanamine, N-(3-chloro-4-methylphenyl)-1-methyl-

Uniqueness

1H-Pyrazole-4-methanamine, N-(3-chloro-4-fluorophenyl)-1-methyl- is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

1152582-98-3

Molecular Formula

C11H11ClFN3

Molecular Weight

239.67 g/mol

IUPAC Name

3-chloro-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]aniline

InChI

InChI=1S/C11H11ClFN3/c1-16-7-8(6-15-16)5-14-9-2-3-11(13)10(12)4-9/h2-4,6-7,14H,5H2,1H3

InChI Key

QUIPAHBYYFKRCP-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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